1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is an organic compound with notable applications in medicinal chemistry and research. It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position and an ethanamine group at the 2-position of the pyridine ring. The compound is often utilized for its potential biological activities, particularly in the modulation of various biochemical pathways.
This compound can be synthesized from starting materials such as 5-methyl-2-pyridinecarboxaldehyde and ethanamine. It is available from various chemical suppliers and is often used in research laboratories for its interesting properties and potential applications in drug development.
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride falls under the category of organic amines and is classified as a pyridine derivative. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride typically involves reductive amination. The common method includes reacting 5-methyl-2-pyridinecarboxaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is generally conducted in a solvent like methanol or ethanol under mild conditions to ensure high yields.
The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product. The choice of solvent, temperature, and concentration of reactants can significantly influence the efficiency and yield of the synthesis.
The molecular formula for 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is C8H14Cl2N2. The structure features a pyridine ring substituted with a methyl group and an ethanamine side chain.
Property | Data |
---|---|
Molecular Weight | 209.11 g/mol |
IUPAC Name | 1-(5-Methylpyridin-2-yl)ethanamine; dihydrochloride |
InChI | InChI=1S/C8H12N2.2ClH/c1-7-2-3-8(4-5-9)10-6-7;;/h2-3,6H,4-5,9H2,1H3;2*1H |
InChI Key | AJKDOTHSQUWRQL-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)CCN.Cl.Cl |
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound into more saturated amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
Common reagents for these reactions include:
The mechanism of action for 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.
Similar compounds have shown potential anti-fibrotic activities through modulation of pathways related to fibrosis, particularly involving the TGF-beta signaling pathway. The exact molecular mechanisms require further investigation to elucidate how this compound influences these pathways.
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride exhibits properties typical of amine salts:
The chemical properties include:
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an important building block for synthesizing novel pharmaceutical compounds targeting neurological disorders and other diseases.
Biochemical Research: The compound is studied for its potential effects on cellular processes related to fibrosis and inflammation.
Chemical Synthesis: It acts as an intermediate in various organic synthesis pathways, contributing to the development of complex molecules in both academic and industrial settings.
Reductive amination stands as the predominant method for constructing the ethylamine-pyridine linkage in 1-(5-methylpyridin-2-yl)ethanamine derivatives. This one-pot methodology efficiently condenses carbonyl precursors with ammonia or ammonium salts followed by selective reduction. The ketone precursor 1-(5-methylpyridin-2-yl)ethanone (CAS 5308-63-4) undergoes condensation with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to yield the free base amine [1] . Alternative reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, which offers enhanced selectivity and reduced side product formation compared to traditional borohydride reagents [6].
Critical reaction parameters include:
Table 1: Comparative Analysis of Reducing Agents in Reductive Amination
Reducing Agent | Solvent System | Reaction Temp (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|
NaBH₃CN | MeOH | 0-25 | 65-72 | <5% dehalogenation |
NaBH(OAc)₃ | DCE/THF | 25-40 | 78-85 | <2% over-reduction |
NaBH₄ | MeOH | 0-5 | 45-55 | 8-12% alcohol |
LiAlH₄ | Et₂O | Reflux | 82 | 15% decomposition |
The dihydrochloride salt is subsequently precipitated by treating the free base with concentrated HCl in ethanol, achieving high purity (>99% by HPLC) through recrystallization from ethanol/water mixtures [1] [6].
Catalytic hydrogenation provides an alternative route for synthesizing pyridylethylamine scaffolds under industrial manufacturing conditions. This method employs 2-cyano-5-methylpyridine as the principal precursor, undergoing selective hydrogenation at elevated pressures (50-100 psi) in the presence of ammonia-saturated ethanol . Ruthenium and cobalt catalysts demonstrate particular efficacy for this transformation, achieving >90% conversion at 80-100°C [9]. The reaction proceeds through an imine intermediate that undergoes further reduction to the primary amine.
Critical process parameters include:
Notably, catalytic hydrogenation facilitates continuous processing in flow reactors, significantly enhancing throughput compared to batch operations. This scalability makes the methodology particularly advantageous for industrial-scale synthesis of 1-(5-methylpyridin-2-yl)ethanamine dihydrochloride [9].
Stereoselective synthesis of chiral analogs employs asymmetric reduction strategies or chiral resolution techniques. Chiral ruthenium catalysts (e.g., BINAP-Ru complexes) enable enantioselective hydrogenation of prochiral imines derived from 1-(5-methylpyridin-2-yl)ethanone, achieving enantiomeric excess (ee) values exceeding 95% [2]. Alternative approaches utilize chiral auxiliaries such as (R)- or (S)-α-methylbenzylamine to form diastereomeric intermediates that are subsequently cleaved to yield enantiomerically pure amines .
For the dihydrochloride salt, chiral resolution involves diastereomeric salt crystallization using chiral acids like dibenzoyl-L-tartaric acid in ethanol, achieving >99% ee after two recrystallizations. The resolved enantiomers demonstrate distinct pharmacological profiles, with the (R)-enantiomer of 1-(5-methylpyridin-2-yl)ethanamine (CAS 1212827-83-2) showing enhanced receptor binding affinity in neurological targets compared to its (S)-counterpart [2] .
Table 2: Enantioselective Synthesis Techniques for Chiral Derivatives
Methodology | Chiral Controller | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric hydrogenation | Ru-(S)-BINAP | 50 psi H₂, iPrOH, 50°C | 95-98 | 85 |
Chiral auxiliary | (S)-α-Methylbenzylamine | NaBH₄, MeOH, -20°C | >99 | 70 |
Enzymatic resolution | Lipase PS-C3 | iPrOAc, 30°C, 48h | 98 | 45 |
Diastereomeric salt formation | Dibenzoyl-L-tartaric acid | EtOH, reflux to 0°C | 99.5 | 60 |
The dihydrochloride salt formation of 1-(5-methylpyridin-2-yl)ethanamine significantly enhances aqueous solubility (>50 mg/mL at 20°C) and shelf-life stability compared to the free base form. This stabilization arises from ionic crystal lattice formation and protonation equilibria. The amine undergoes complete protonation at physiological pH, existing predominantly as the ammonium species with pKa values of 8.9-9.4 for the primary amine group [9]. The pyridyl nitrogen exhibits negligible basicity (pKa < 3) due to electron-deficient aromatic character, remaining unprotonated under physiological conditions.
The dihydrochloride salt demonstrates remarkable stability in aqueous solutions across pH 2-6, with degradation kinetics accelerating above pH 7 due to free base precipitation and oxidative degradation pathways. Stabilization mechanisms include:
These structural features contribute to the salt's enhanced stability during storage and processing. The hygroscopic nature necessitates controlled humidity conditions (<40% RH) during pharmaceutical formulation to prevent hydrate formation that may alter dissolution kinetics [2] [6].
Counterion selection profoundly influences the solid-state properties and solubility profiles of pyridylethylamine salts. The dihydrochloride form crystallizes in a monoclinic P2₁/c space group with two water molecules in the crystal lattice, forming an extensive hydrogen-bonding network that enhances thermal stability (melting point: 215-220°C with decomposition) [5]. Comparative studies with alternative salts reveal significant differences in physicochemical behavior:
Table 3: Counterion Impact on Physicochemical Properties
Salt Form | Crystallinity | Water Solubility (mg/mL) | Hygroscopicity | Storage Stability (25°C) |
---|---|---|---|---|
Dihydrochloride | High | >50 | Moderate | >24 months |
Monohydrochloride | Moderate | 25-30 | Low | 18 months |
Sulfate | High | 40-45 | High | 12 months |
Phosphate | Amorphous | >100 | Extreme | 6 months |
The dihydrochloride salt offers optimal balance between stability (predicted log P of 1.2 ± 0.3) and solubility, making it preferable for pharmaceutical applications. Single-crystal X-ray analysis reveals that chloride ions engage in N⁺–H···Cl⁻ hydrogen bonds (2.98-3.10 Å) and C–H···Cl⁻ interactions (3.28-3.35 Å), creating a robust three-dimensional network. This crystalline arrangement minimizes lattice energy while maintaining sufficient hydrophilicity for rapid dissolution in biological fluids [5] [8] [9].
The trifluoroacetate counterion (observed in related compounds like 2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride) demonstrates altered crystallinity patterns but introduces potential metabolic liabilities due to the trifluoromethyl group, limiting its pharmaceutical utility despite enhanced solubility characteristics [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1